molecular formula C25H37N3O6 B14781006 Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester

Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester

Cat. No.: B14781006
M. Wt: 475.6 g/mol
InChI Key: GGRVPILCUXNBTH-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes isoindoline and carbamate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of isoindoline derivatives with carbamates under controlled conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific pH levels, and the use of catalysts to increase reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, [2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [3-[[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl]amino]propyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl-, ethyl ester

Uniqueness

What sets carbamic acid, [4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyl][3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H37N3O6

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C25H37N3O6/c1-24(2,3)33-22(31)26-14-11-16-27(23(32)34-25(4,5)6)15-9-10-17-28-20(29)18-12-7-8-13-19(18)21(28)30/h7-8,12-13H,9-11,14-17H2,1-6H3,(H,26,31)

InChI Key

GGRVPILCUXNBTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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